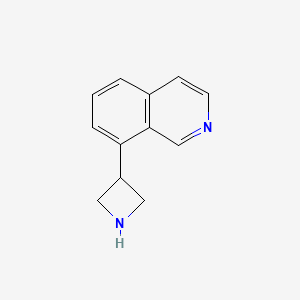
8-(3-Azetidinyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Azetidinyl)isoquinoline is a compound that combines the structural features of azetidine and isoquinoline. Azetidine is a four-membered nitrogen-containing heterocycle, while isoquinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. This unique combination imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Azetidinyl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 8-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
8-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Quinoline: A structural isomer of isoquinoline, commonly used in antimalarial drugs.
Isoquinoline: The parent compound, used in the synthesis of various alkaloids and pharmaceuticals.
Azetidine: A four-membered nitrogen-containing heterocycle with unique reactivity due to ring strain.
Uniqueness: 8-(3-Azetidinyl)isoquinoline is unique due to the combination of the azetidine and isoquinoline moieties, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
8-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-5-13-8-12(9)11(3-1)10-6-14-7-10/h1-5,8,10,14H,6-7H2 |
InChIキー |
NQKZUODQQROEGR-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


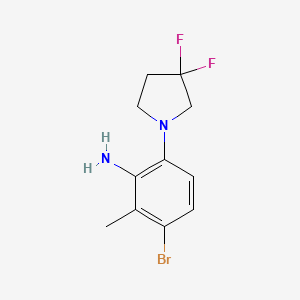
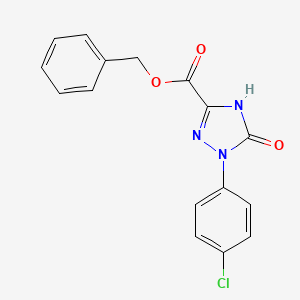
![3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
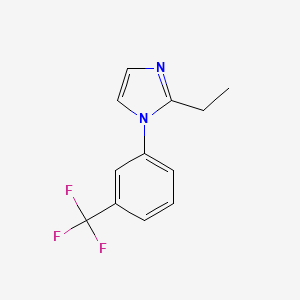
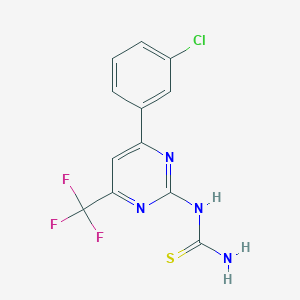
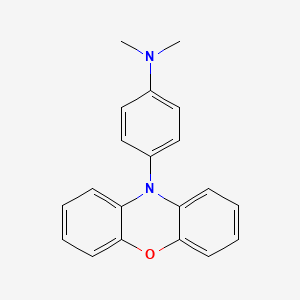
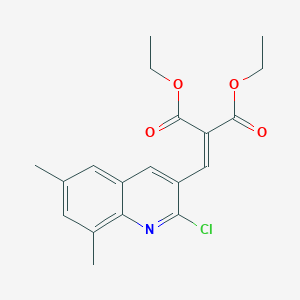
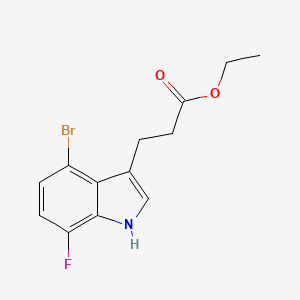
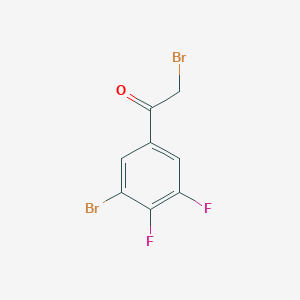

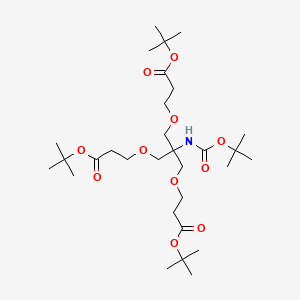
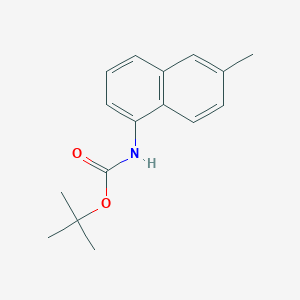
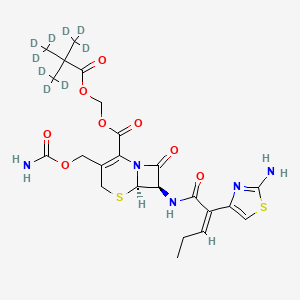
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
